2-(1,3-Dichloropropan-2-yloxy)oxane
Description
Contextual Significance within Organic Chemistry
The significance of 2-(1,3-dichloropropan-2-yloxy)oxane in organic chemistry is best understood by examining its constituent parts. The molecule features a dichlorinated propane chain attached to an oxane (tetrahydropyran) ring via an ether linkage. Dichlorinated organic compounds are valuable intermediates and building blocks in synthetic chemistry. orgsyn.org For instance, dichloromethyl methyl ether is used to introduce formyl groups and in the preparation of acid chlorides. orgsyn.org The presence of chlorine atoms can influence the reactivity of the molecule, often serving as leaving groups in nucleophilic substitution reactions or directing further chemical transformations.
The other key component, the oxane or tetrahydropyran (B127337) ring, is a common motif in many natural products and pharmaceuticals. wikipedia.org Its saturated heterocyclic structure can impart specific conformational constraints and solubility properties to a molecule. The combination of these two moieties in this compound suggests its potential as a specialized reagent or intermediate, although specific research applications for this exact compound are not widely documented in publicly available literature.
Structural Classification and Relevance as a Tetrahydropyranyl Ether
This compound is classified as a tetrahydropyranyl (THP) ether. wikipedia.orgtotal-synthesis.com THP ethers are a well-established class of protecting groups for alcohols in organic synthesis. total-synthesis.comtandfonline.com The formation of a THP ether renders the alcohol unreactive towards a variety of reagents, including bases, organometallics, and hydrides. organic-chemistry.org This protection is crucial in multi-step syntheses where a specific hydroxyl group needs to be shielded while other parts of the molecule undergo reaction.
The stability of the THP ether linkage under many conditions, followed by its relatively mild removal (deprotection) under acidic conditions, makes it a versatile tool for synthetic chemists. total-synthesis.comniscpr.res.inacs.org The general method for forming THP ethers involves the acid-catalyzed reaction of an alcohol with 3,4-dihydro-2H-pyran (DHP). rsc.orgrsc.org Deprotection is typically achieved through acidic hydrolysis. total-synthesis.com
In the case of this compound, the "alcohol" precursor would be 1,3-dichloropropan-2-ol. who.intwikipedia.org This alcohol itself is a significant industrial chemical used in the production of epichlorohydrin (B41342). who.int The formation of the corresponding THP ether would protect its hydroxyl group, allowing for selective reactions at the chlorinated carbons if desired.
Overview of Research Trajectories for Related Chemical Architectures
While specific research on this compound is limited, the research trajectories for its constituent architectures—dichlorinated alkanes and tetrahydropyranyl ethers—are extensive and provide context for its potential utility.
Dichlorinated Compounds: Research into dichlorinated compounds is vast, spanning from their use as solvents and intermediates to their role in the synthesis of polymers and pharmaceuticals. orgsyn.org For example, phenyldichloroarsine was developed as a chemical warfare agent, highlighting the potent biological activity that can be associated with such structures. wikipedia.org More synthetically relevant examples include the use of dichlorinated compounds in the formation of heterocycles and other complex organic molecules. researchgate.net
Tetrahydropyranyl Ethers: The development of new methods for the formation and cleavage of THP ethers remains an active area of research. rsc.org The goal is often to find milder and more selective conditions for these transformations. niscpr.res.inacs.orgorganic-chemistry.org For instance, various catalysts, including silica (B1680970) sulfuric acid and bismuth triflate, have been explored to improve the efficiency of THP ether formation. organic-chemistry.orgniscpr.res.in Similarly, a range of reagents and conditions have been developed for the deprotection of THP ethers, allowing for their removal in the presence of other sensitive functional groups. tandfonline.comacs.org The use of THP ethers extends beyond simple alcohol protection to their direct conversion into other useful functionalities. rsc.orgrsc.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
28659-12-3 |
|---|---|
Molecular Formula |
C8H14Cl2O2 |
Molecular Weight |
213.10 g/mol |
IUPAC Name |
2-(1,3-dichloropropan-2-yloxy)oxane |
InChI |
InChI=1S/C8H14Cl2O2/c9-5-7(6-10)12-8-3-1-2-4-11-8/h7-8H,1-6H2 |
InChI Key |
IWOGZVBDIWOKHM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OC(CCl)CCl |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 2 1,3 Dichloropropan 2 Yloxy Oxane
Hydrolysis of the Tetrahydropyranyl Acetal (B89532) Moiety
The cleavage of the acetal in 2-(1,3-dichloropropan-2-yloxy)oxane involves the addition of water across the C-O bond, reverting the acetal to a hemiacetal, which then further hydrolyzes to an aldehyde and an alcohol. chemistrysteps.commasterorganicchemistry.com This reaction is reversible and requires an acid catalyst to proceed at a reasonable rate. youtube.comorganicchemistrytutor.com The stability of THP ethers towards basic conditions, organometallics, and hydrides makes them valuable as protecting groups in organic synthesis, with their removal being a critical, acid-mediated step. organic-chemistry.orgnih.gov
The acid-catalyzed hydrolysis of acetals, including the THP group, generally proceeds through one of two primary mechanistic pathways: the A-1 (unimolecular) or A-2 (bimolecular) mechanism. acs.orgescholarship.org The predominant pathway is influenced by factors such as the structure of the acetal and the reaction conditions.
In free solution, the hydrolysis of most simple acetals follows the A-1 mechanism. acs.org This pathway involves a rapid, pre-equilibrium protonation of the acetal, followed by a slow, rate-determining unimolecular cleavage of the protonated intermediate to form a resonance-stabilized oxonium ion. acs.orgacs.org
Conversely, the A-2 mechanism involves the rate-limiting nucleophilic attack by a water molecule on the protonated acetal. nih.govosti.gov This pathway is characterized by a more ordered transition state. osti.gov The choice between these mechanisms can be diagnosed by examining kinetic data, such as the entropy of activation (ΔS‡) and solvent isotope effects.
| Parameter | A-1 Mechanism | A-2 Mechanism |
| Rate-Determining Step | Unimolecular decomposition of the protonated acetal | Bimolecular attack of water on the protonated acetal |
| Molecularity | Unimolecular | Bimolecular |
| Entropy of Activation (ΔS‡) | Generally positive (+6 to +10 cal mol⁻¹ K⁻¹) acs.org | Generally negative acs.orgnih.gov |
| Solvent Isotope Effect (kH₂O/kD₂O) | Typically 0.25–0.50 (inverse) acs.org | Typically 0.55–0.80 (inverse, but less pronounced) osti.gov |
The hydrolysis cascade is initiated by the protonation of one of the acetal's oxygen atoms by an acid catalyst. chemistrysteps.comyoutube.com In the case of this compound, this would involve the protonation of either the exocyclic oxygen or the endocyclic oxygen of the tetrahydropyran (B127337) ring. This protonation event is crucial as it converts a poor leaving group (an alkoxide) into a good leaving group (a neutral alcohol). chemistrysteps.comlibretexts.org Following protonation, the C-O bond cleaves, and the leaving group departs. masterorganicchemistry.comyoutube.com The stability of the resulting intermediate and the ability of the leaving group to depart are critical factors influencing the reaction rate. gla.ac.uk
The departure of the alcohol leaving group results in the formation of a highly electrophilic, resonance-stabilized oxonium ion intermediate. chemistrysteps.comlibretexts.org This cation is stabilized by the lone pair of electrons on the remaining oxygen atom. libretexts.org The subsequent step involves the nucleophilic attack of a water molecule on this electrophilic carbon atom. chemistrysteps.com This addition forms a protonated hemiacetal, which then undergoes deprotonation to yield the neutral hemiacetal intermediate, 5-hydroxypentanal, and the released 1,3-dichloropropan-2-ol. chemistrysteps.comstackexchange.com The hemiacetal itself is in equilibrium with its open-chain aldehyde form. stackexchange.com
The rate and selectivity of THP acetal hydrolysis are profoundly influenced by the type of acid catalysis employed. The distinction between general and specific acid catalysis, as well as the effects of more complex catalytic systems like supramolecular hosts, dictates the reaction's kinetic profile.
In specific acid catalysis , the reaction rate is dependent on the concentration of the protonated solvent (e.g., H₃O⁺ in water) but not on the concentration of other undissociated acids present in the solution. wikipedia.orgquora.com This mechanism is consistent with the A-1 pathway, where a rapid pre-equilibrium protonation occurs. acs.org
In general acid catalysis , any species capable of donating a proton can contribute to accelerating the reaction. wikipedia.org Consequently, the reaction rate depends on the concentration of all acidic species in the buffer. quora.comrsc.org General acid catalysis is often observed in acetal hydrolysis when there is a strong electron-withdrawing group in the leaving group or significant steric strain that is relieved in the transition state. acs.org This type of catalysis suggests that proton transfer occurs in the rate-determining step, which can be consistent with an A-2 mechanism or a concerted A-SE2 mechanism where proton transfer and C-O bond cleavage are synchronous. acs.orgacs.org
Remarkable catalytic effects on acetal hydrolysis have been observed using supramolecular hosts. nih.govosti.gov These large, self-assembled structures can encapsulate acetal substrates within a hydrophobic interior cavity. escholarship.orgosti.gov This encapsulation can lead to a shift in the hydrolysis mechanism from the typical A-1 pathway to an A-2 pathway, even allowing the reaction to proceed efficiently in basic solutions. acs.orgnih.gov The charged interior of the host stabilizes the transition state of the A-2 mechanism, leading to significant rate accelerations, sometimes up to 980-fold over the uncatalyzed background reaction. nih.govosti.gov Kinetic studies of such systems show a negative entropy of activation and an inverse solvent isotope effect, which are hallmarks of the A-2 mechanism. acs.orgnih.gov This enzyme-like catalysis demonstrates size selectivity and is subject to competitive inhibition by other guests that can bind within the host's cavity. osti.gov
Solvent Effects and Isotope Effects in Acetal Hydrolysis
Solvent Effects:
The acid-catalyzed hydrolysis of acetals, including tetrahydropyranyl (THP) ethers, typically proceeds through a mechanism involving protonation of an oxygen atom, followed by the formation of a carbocation intermediate. The polarity of the solvent plays a crucial role in stabilizing this charged intermediate.
Polar Protic Solvents: Solvents such as water, methanol, and ethanol (B145695) are known to accelerate the rate of acetal hydrolysis. Their ability to solvate both the protonated acetal and the carbocation intermediate through hydrogen bonding lowers the activation energy of the reaction. For instance, the hydrolysis of THP ethers is commonly carried out in aqueous acidic solutions or alcoholic solutions with an acid catalyst. wikipedia.orgyoutube.com
Aprotic Solvents: In contrast, aprotic solvents like dichloromethane (B109758) or tetrahydrofuran (B95107) (THF) are less effective at stabilizing the charged intermediates, leading to significantly slower hydrolysis rates. wikipedia.org However, they are often used as solvents for the formation of THP ethers, where the presence of an acid catalyst is still required. wikipedia.org
The following table illustrates the general trend of solvent effects on the relative rate of hydrolysis of a generic THP ether.
| Solvent System | Relative Rate of Hydrolysis |
| Water/Acid | High |
| Methanol/Acid | Moderate to High |
| Ethanol/Acid | Moderate |
| Tetrahydrofuran (THF)/Water/Acid | Moderate |
| Dichloromethane/Acid | Low |
Note: This table provides a qualitative representation of solvent effects based on general principles of acetal hydrolysis.
Isotope Effects:
Kinetic isotope effects (KIEs) are a powerful tool for elucidating reaction mechanisms. In the context of acetal hydrolysis, both solvent isotope effects and substrate isotope effects can provide valuable insights.
Substrate Isotope Effect: If a hydrogen atom on the substrate is replaced by deuterium, a primary or secondary KIE may be observed. For acetal hydrolysis, a secondary KIE is more relevant. For example, if the hydrogen at the anomeric carbon (the carbon bonded to two oxygens) were replaced with deuterium, a small normal KIE (kH/kD > 1) would be expected. This is because the hybridization of this carbon changes from sp³ in the reactant to sp² in the carbocation intermediate, and the vibrational frequency of the C-H bond is more sensitive to this change than the C-D bond.
A hypothetical data table for the solvent isotope effect in the acid-catalyzed hydrolysis of an acetal is presented below.
| Solvent | Rate Constant (k) | k(D₂O)/k(H₂O) |
| H₂O | kH | - |
| D₂O | kD | > 1 (typically 2-3) |
Note: This table illustrates a typical inverse solvent isotope effect observed in acid-catalyzed acetal hydrolysis.
Substituent Effects on Acetal Hydrolysis Rates
The rate of acetal hydrolysis is highly sensitive to the electronic nature of the substituents on both the alcohol and the carbonyl-derived portions of the molecule. For this compound, the key substituent is the 1,3-dichloropropan-2-oxy group attached to the anomeric carbon of the oxane ring.
The hydrolysis of acetals proceeds through a carbocation intermediate. Therefore, any substituent that can stabilize this positive charge will increase the rate of hydrolysis. Conversely, electron-withdrawing substituents will destabilize the carbocation and decrease the hydrolysis rate.
The 1,3-dichloropropan-2-oxy group is expected to be strongly electron-withdrawing due to the inductive effect of the two chlorine atoms. This electron-withdrawing nature will significantly destabilize the developing positive charge on the anomeric carbon during the transition state leading to the carbocation intermediate. Consequently, this compound is predicted to hydrolyze at a significantly slower rate compared to a simple 2-alkoxyoxane, such as 2-methoxyoxane.
The general trend for substituent effects on the rate of acetal hydrolysis can be summarized in the following table, which compares the expected relative hydrolysis rates of various 2-substituted oxanes.
| Substituent (R) in 2-RO-oxane | Electronic Effect | Expected Relative Rate of Hydrolysis |
| -CH₃ (methoxy) | Electron-donating (by resonance) | Fast |
| -CH₂CH₃ (ethoxy) | Electron-donating (inductive) | Moderate |
| -H | Neutral | Reference |
| -CH(CH₂Cl)₂ | Strongly electron-withdrawing | Very Slow |
| -C₆H₄-NO₂ (p-nitrophenoxy) | Strongly electron-withdrawing | Very Slow |
Note: This table presents a qualitative comparison based on established principles of substituent effects in acetal hydrolysis.
Reactions Involving the Dichloropropyl Ether Moiety
The 1,3-dichloropropyl group in this compound provides sites for a variety of chemical transformations, primarily nucleophilic substitution and elimination reactions involving the carbon-chlorine bonds.
Nucleophilic Substitution Reactions of Halogenated Alcohols
The chlorine atoms in the dichloropropyl group are susceptible to displacement by nucleophiles. These reactions can proceed through either intramolecular or intermolecular pathways.
Under basic conditions, the secondary alcohol that would be formed upon hydrolysis of the oxane ring can act as an internal nucleophile. Deprotonation of this alcohol would generate an alkoxide, which can then displace one of the adjacent chloride ions in an intramolecular Sₙ2 reaction. This process, known as an intramolecular Williamson ether synthesis, would lead to the formation of an epoxide.
Given the structure of the 1,3-dichloropropan-2-ol moiety that would be released after hydrolysis, cyclization would result in the formation of epichlorohydrin (B41342). This reaction is known to occur when 1,3-dichloro-2-propanol (B29581) is treated with a base. nih.gov
The general scheme for this intramolecular cyclization is as follows:
Hydrolysis of the acetal: this compound + H₂O/H⁺ → Tetrahydropyran-2-ol + 1,3-Dichloropropan-2-ol
Deprotonation: 1,3-Dichloropropan-2-ol + Base → 1,3-Dichloropropan-2-oxide
Intramolecular Sₙ2 attack: The resulting alkoxide attacks one of the carbon atoms bearing a chlorine, displacing the chloride ion and forming the epoxide ring.
In the presence of external nucleophiles, intermolecular substitution reactions can occur at the carbon atoms bearing the chlorine atoms. The outcome of these reactions depends on the nature of the nucleophile, the solvent, and the reaction conditions.
Strong nucleophiles can displace the chloride ions to form new carbon-nucleophile bonds. A variety of nucleophiles can be employed, leading to a range of products.
A hypothetical table of intermolecular substitution reactions is shown below:
| Nucleophile | Product after reaction with the dichloropropyl moiety |
| NaOH (aqueous) | Diol formation (hydrolysis of C-Cl bonds) |
| NaCN | Dinitrile formation |
| NaSH | Dithiol formation |
| R-NH₂ (Amine) | Diamine formation |
| R-O⁻ (Alkoxide) | Diether formation |
Note: This table illustrates potential products from intermolecular nucleophilic substitution on the dichloropropyl group, assuming the oxane ring remains intact or is hydrolyzed depending on the reaction conditions.
Elimination Reactions
In the presence of a strong, sterically hindered base, elimination reactions (E2 mechanism) can compete with or even dominate over substitution reactions. libretexts.orglibretexts.org For the dichloropropyl group, the base would abstract a proton from a carbon atom adjacent to a carbon bearing a chlorine atom, leading to the formation of a double bond and the expulsion of a chloride ion.
The specific products of elimination would depend on which protons are abstracted. Given the structure of the dichloropropyl group, elimination could potentially lead to the formation of various chlorinated propene derivatives. The regioselectivity of the elimination would be influenced by factors such as the strength and steric bulk of the base, as well as the solvent used. For instance, the use of a bulky base like potassium tert-butoxide would favor the formation of the less substituted (Hofmann) alkene, while a smaller base like sodium ethoxide might favor the more substituted (Zaitsev) alkene.
Cross-Coupling Reactions Involving Halogenated Components
The 1,3-dichloropropyl group of this compound presents two secondary carbon-chlorine bonds, which are potential sites for transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions, such as the Heck, Suzuki, and Buchwald-Hartwig couplings, are particularly prominent. mit.edursc.org
Mechanistic investigations of palladium-catalyzed cross-coupling reactions have established a general catalytic cycle that typically involves oxidative addition, transmetalation (for coupling with organometallic reagents), and reductive elimination. mit.edu For substrates like this compound, the initial oxidative addition of a palladium(0) complex to one of the C-Cl bonds would be the first committed step. The reactivity can be influenced by the electronic and steric environment of the coupling partners. brynmawr.edu
While specific studies on this compound are not extensively documented, research on analogous systems provides insight. For instance, palladium-catalyzed cross-coupling of aryl bromides with 2-aryl-1,3-dithianes demonstrates the use of functionalized cyclic acetals in such transformations. brynmawr.edubrynmawr.edu The efficiency and selectivity of coupling at the secondary chloroalkane positions would be a key challenge, often competing with elimination side reactions. The choice of catalyst, ligand, base, and reaction conditions is crucial to achieving desired outcomes. brynmawr.edu Mechanistic studies on related systems suggest that the reaction kinetics can be complex, sometimes showing an inverse dependence on the concentration of the coupling partners. mit.edu
Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions This table illustrates general types of cross-coupling reactions that could be relevant for halogenated substrates, not specific examples involving this compound.
| Reaction Name | Coupling Partners | Typical Catalyst System | Bond Formed |
|---|---|---|---|
| Suzuki Coupling | Organoboron Reagent (R'-B(OR)2) + Organohalide (R-X) | Pd(PPh3)4, Pd(OAc)2/Ligand | C-C (R-R') |
| Heck Coupling | Alkene + Organohalide (R-X) | Pd(OAc)2, PdCl2 | C-C (Substituted Alkene) |
| Buchwald-Hartwig Amination | Amine (R'2NH) + Organohalide (R-X) | Pd(dba)2/Biarylphosphine Ligand | C-N (R-NR'2) |
| Sonogashira Coupling | Terminal Alkyne (R'-C≡CH) + Organohalide (R-X) | PdCl2(PPh3)2, CuI | C-C (R-C≡C-R') |
Conformational Analysis and Stereochemistry of the Tetrahydropyranyl Ring and the Dichloropropyl Chain
The stereochemistry of this compound is complex, originating from the formation of the tetrahydropyranyl (THP) ether and the conformational flexibility of both the oxane ring and the attached dichloropropyl chain.
Diastereomeric Considerations in Tetrahydropyranyl Ether Formation
The synthesis of this compound typically involves the acid-catalyzed addition of 1,3-dichloropropan-2-ol to 2,3-dihydro-4H-pyran. This reaction creates a new chiral center at the C2 position of the tetrahydropyran ring (the anomeric carbon). Since the starting alcohol (1,3-dichloropropan-2-ol) is prochiral, the reaction product is a mixture of diastereomers. organic-chemistry.org The formation of an additional stereocenter is a known drawback of using THP as a protecting group for alcohols that are already chiral or prochiral. organic-chemistry.org
The two diastereomers result from the alcohol attacking the protonated dihydropyran intermediate from different faces, leading to the formation of either the cis or the trans isomer with respect to the substituent at C2 and a reference position on the ring. These diastereomers possess distinct physical and spectroscopic properties.
Table 2: Potential Diastereomers of this compound
| Stereocenter 1 (Anomeric Carbon) | Stereocenter 2 (Propyl Chain) | Diastereomeric Relationship |
|---|---|---|
| (R) | (pro-R/S center) | The combination of the new stereocenter at C2 of the oxane ring with the prochiral center of the alcohol leads to two diastereomers, often designated as cis/trans or R/S at the anomeric carbon. |
| (S) | (pro-R/S center) |
Conformational Preferences of the Oxane Ring and their Influence on Reactivity
The tetrahydropyran ring typically adopts a chair conformation, similar to cyclohexane. lumenlearning.com However, the presence of the ring oxygen atom introduces a profound stereoelectronic phenomenon known as the anomeric effect . wikipedia.orgscripps.edu This effect describes the thermodynamic preference for an electronegative substituent at the C2 (anomeric) position to occupy an axial orientation, which is counterintuitive to steric considerations that would favor the equatorial position. wikipedia.org
The anomeric effect is widely accepted to arise from a stabilizing hyperconjugation interaction between a non-bonding electron pair (n) on the endocyclic ring oxygen and the anti-bonding sigma orbital (σ) of the exocyclic C-O bond. wikipedia.org This n → σ interaction is geometrically optimal when the substituent is in the axial position, leading to its stabilization. The magnitude of this effect is significant, estimated to be around 4-8 kJ/mol for sugars. wikipedia.org
For this compound, the anomeric effect would stabilize the conformer where the dichloropropoxy group is axial. This conformational preference has a direct impact on the molecule's reactivity. Studies on related 2-alkoxytetrahydropyrans have shown that the stereoelectronic environment dictates reactivity in processes like hydrogen atom abstraction, where an axial C-H bond at the anomeric position is cleaved more readily. acs.org
Table 3: Conformational Energy (A-values) and Anomeric Effect A-values represent the energy difference between axial and equatorial conformers in substituted cyclohexanes. For tetrahydropyrans, the anomeric effect can override these steric preferences.
| Substituent | A-value (kcal/mol) in Cyclohexane (Steric Preference) | Preferred Orientation on Tetrahydropyran (C2) | Reason for Preference |
|---|---|---|---|
| -OCH3 | 0.6 | Axial | Anomeric Effect |
| -OH | 0.9 | Axial | Anomeric Effect |
| -Cl | 0.6 | Axial | Anomeric Effect |
| -CH3 | 1.7 | Equatorial | Steric Hindrance |
Configurational Stability and Interconversion
The two diastereomers of this compound can interconvert under the acidic conditions often used for the formation or cleavage of THP ethers. organic-chemistry.orgacs.org This process, known as anomerization or epimerization, occurs through a reversible mechanism.
The mechanism involves the protonation of the exocyclic ether oxygen, followed by the departure of the 1,3-dichloropropan-2-ol molecule. This generates a resonance-stabilized oxocarbenium ion intermediate. The planar geometry of this cation allows the alcohol to re-attack from either face, leading to a mixture of the axial and equatorial (or cis and trans) anomers. The final ratio of these isomers at equilibrium is determined by their relative thermodynamic stabilities, where the anomeric effect plays a crucial role. cdnsciencepub.com The nature of the solvent can also influence the magnitude of the anomeric effect and thus the position of the equilibrium. cdnsciencepub.com In the absence of an acid catalyst, the configuration at the anomeric center is generally stable.
Spectroscopic and Advanced Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemical Analysis
Due to the absence of specific experimental NMR data for 2-(1,3-dichloropropan-2-yloxy)oxane in the public domain, a detailed analysis of its ¹H NMR, ¹³C NMR, and 2D NMR spectra cannot be provided at this time.
No experimental ¹H NMR data for this compound is currently available in the public domain.
No experimental ¹³C NMR data for this compound is currently available in the public domain.
No experimental 2D NMR data for this compound is currently available in the public domain.
Mass Spectrometry for Molecular Fragmentation Analysis and Elucidation
Similarly, specific mass spectrometry data for this compound, which would be crucial for confirming its molecular weight and understanding its fragmentation patterns, is not publicly accessible.
No experimental EI-MS data for this compound is currently available in the public domain.
No experimental HRMS data for this compound is currently available in the public domain.
Chromatographic Separation Techniques in Compound Analysis (e.g., GC-MS applications)
Gas chromatography-mass spectrometry (GC-MS) stands as a powerful and highly versatile analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. Its application would be fundamental in the analysis of this compound, allowing for its effective separation from complex matrices and providing detailed structural information for unambiguous identification.
The successful GC-MS analysis of this compound would hinge on the optimization of several key parameters, including the choice of the capillary column, the temperature programming of the gas chromatograph, and the mass spectrometer settings. Given the dichlorinated nature of the target compound, a capillary column with a non-polar or mid-polar stationary phase would likely be employed to achieve optimal separation.
A temperature-programmed analysis would be essential to ensure the efficient elution of the compound from the GC column without thermal degradation. The mass spectrometer, operating in electron ionization (EI) mode, would then generate a unique fragmentation pattern, or mass spectrum, which serves as a molecular fingerprint for this compound. This mass spectrum could be compared against a spectral library for identification or interpreted to elucidate the compound's structure.
While no specific research findings are available for this compound, the analytical methodologies developed for the closely related compound, 1,3-dichloro-2-propanol (B29581) (1,3-DCP), offer valuable insights. For instance, studies on 1,3-DCP analysis frequently utilize GC-MS with various extraction techniques to isolate the analyte from different sample matrices. nih.govnih.govd-nb.info These methods often involve derivatization to enhance the volatility and thermal stability of the analyte, a step that might also be beneficial for the analysis of this compound. nih.gov
The development of a robust GC-MS method for this compound would require a systematic approach, including method validation to ensure its accuracy, precision, sensitivity, and specificity. This would involve determining the limit of detection (LOD) and limit of quantification (LOQ), assessing linearity over a range of concentrations, and evaluating the method's recovery and repeatability. d-nb.info
Table 1: Hypothetical GC-MS Parameters for the Analysis of this compound
| Parameter | Value/Type |
| Gas Chromatograph | |
| Column | Capillary, Non-polar or Mid-polar |
| (e.g., DB-5ms, HP-5ms) | |
| Injection Mode | Split/Splitless |
| Inlet Temperature | 250 - 280 °C |
| Oven Program | Initial Temp: 50-70°C, hold for 1-2 min |
| Ramp: 10-20°C/min to 280-300°C, hold for 5-10 min | |
| Carrier Gas | Helium |
| Flow Rate | 1.0 - 1.5 mL/min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Electron Energy | 70 eV |
| Mass Range | m/z 40-400 |
| Scan Mode | Full Scan / Selected Ion Monitoring (SIM) |
Computational Chemistry and Theoretical Studies on 2 1,3 Dichloropropan 2 Yloxy Oxane
Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics
Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic structure and energetics of organic molecules. For 2-(1,3-dichloropropan-2-yloxy)oxane, DFT calculations would be instrumental in understanding its stability, reactivity, and spectroscopic properties. By selecting an appropriate functional and basis set, such as B3LYP/6-311+G(d,p), researchers can accurately model the molecule's geometry and electronic distribution. researchgate.net
Investigation of Reaction Pathways and Transition States
DFT is particularly adept at mapping out potential reaction pathways and identifying the associated transition states. For this compound, this could involve studying its degradation pathways, such as hydrolysis or reactions with atmospheric radicals like the hydroxyl radical (•OH). researchgate.net Computational studies on similar chlorinated alkanes have successfully used DFT to determine the energy barriers and reaction enthalpies for processes like hydrogen and chlorine abstraction. figshare.com For instance, a study on the reactions of H atoms with chlorinated alkanes demonstrated the utility of isodesmic reactions for transition states to estimate reaction rate constants. figshare.com
Similarly, the investigation of ether cleavage or substitution reactions on the dichloropropyl moiety would be feasible. DFT calculations can elucidate the mechanisms of such reactions, for example, whether they proceed via SN1 or SN2 pathways. researchgate.net The calculated energy profiles for these reactions would reveal the most favorable routes and the structures of the transition states, providing crucial information for predicting the compound's environmental fate and potential metabolic pathways.
Table 1: Hypothetical DFT-Calculated Energy Barriers for Key Reactions of this compound
| Reaction Type | Reactant | Product(s) | Activation Energy (kcal/mol) |
|---|---|---|---|
| Hydrogen Abstraction | This compound + •OH | Radical intermediate + H₂O | 5-10 |
| Chlorine Abstraction | This compound + •OH | Radical intermediate + HOCl | 10-15 |
Molecular Orbital Analysis
Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides fundamental insights into a molecule's reactivity. For this compound, the HOMO would likely be localized on the oxygen atom of the oxane ring and the ether linkage, indicating these as potential sites for electrophilic attack. Conversely, the LUMO is expected to be distributed around the carbon-chlorine bonds, highlighting these areas as susceptible to nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity. DFT calculations would provide precise energies for these orbitals.
Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects
Molecular dynamics (MD) simulations are essential for exploring the conformational flexibility of molecules and the influence of the solvent environment. For this compound, which contains a flexible dichloropropyl side chain and a six-membered oxane ring, MD simulations would be invaluable.
Furthermore, MD simulations in explicit solvent (e.g., water) would provide a realistic picture of how solvent molecules arrange around the solute and influence its conformation and dynamics. llu.edu This is particularly important for understanding its behavior in aqueous environments, including its solubility and partitioning behavior. The simulations can also reveal specific solute-solvent interactions, such as hydrogen bonding between the ether oxygen and water molecules.
Table 2: Hypothetical Conformational Analysis Data for this compound from MD Simulations
| Conformation of Oxane Ring | Substituent Position | Relative Population (%) | Key Dihedral Angles (°) |
|---|---|---|---|
| Chair | Equatorial | ~95% | C1-O-C2-C3: ~60° |
| Chair | Axial | ~5% | C1-O-C2-C3: ~180° |
Advanced Molecular Modeling for Reactivity Prediction
Beyond static DFT calculations, advanced molecular modeling techniques, including machine learning and quantitative structure-activity relationship (QSAR) models, are increasingly used to predict chemical reactivity. nih.govarxiv.org For a compound like this compound, these methods could be employed to predict its reactivity towards various reagents or its biological activity without the need for extensive experimental testing.
For instance, QSAR models have been developed to predict the reaction rate constants of polychlorinated alkanes with hydroxyl radicals, where molecular structural characteristics are correlated with reactivity. researchgate.net Such models often find that properties like the percentage of chlorine substitution can negatively correlate with the reaction rate. researchgate.net By calculating relevant molecular descriptors for this compound, its reactivity could be estimated based on these established models.
Furthermore, recent advancements in machine learning, particularly deep reinforcement learning, are being explored to predict reaction mechanisms from fundamental principles, which could one day be applied to complex molecules like the one . mit.edu These approaches aim to learn the underlying rules of chemical transformations and could provide novel insights into the reactivity of halogenated ethers.
Table 3: Chemical Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Methane |
| Ethane |
| Chloromethane |
| Chloroethane |
| Tetrahydrofuran (B95107) |
| Tetrahydropyran (B127337) |
| Dimethyl ether |
| Isobutane |
| Propane |
| Cyclohexane |
| 1,3-Dioxane (B1201747) |
| Eugenol |
| Acetaldehyde |
| Benzaldehyde |
| Ethylene (B1197577) |
| Diethyl ether |
| Ethanol (B145695) |
| Water |
| 1,3-Dichloropropan-2-ol |
Role in Advanced Organic Synthesis and Chemical Building Blocks
Strategic Utility within Protecting Group Chemistry
The oxane ring in 2-(1,3-Dichloropropan-2-yloxy)oxane is a tetrahydropyranyl (THP) group, a well-established protecting group for alcohols. The formation of a THP ether introduces a new stereocenter, which can lead to diastereomeric mixtures if the alcohol is already chiral.
In the context of a multi-step synthesis, the this compound could theoretically be used to introduce a protected hydroxyl group. The THP ether is known for its stability under a wide range of non-acidic conditions, including reactions with organometallic reagents, hydrides, and basic conditions for ester hydrolysis. This stability would allow for selective manipulations of other functional groups within a complex molecule while the hydroxyl group remains masked.
For instance, in a hypothetical synthetic route, one could envision the dichlorinated tail of the molecule undergoing nucleophilic substitution or elimination reactions while the THP-protected alcohol at the other end remains intact. This orthogonality is a cornerstone of modern protecting group strategy, enabling the sequential and controlled construction of intricate molecular frameworks.
The removal of the THP protecting group is typically achieved under acidic conditions. The acetal (B89532) linkage is susceptible to hydrolysis, regenerating the alcohol. Common reagents for this deprotection include acetic acid in a mixture of tetrahydrofuran (B95107) and water, or pyridinium p-toluenesulfonate (PPTS) in an alcoholic solvent. The mildness of these conditions allows for the selective removal of the THP group in the presence of other acid-sensitive or base-labile functionalities.
The selective cleavage of the THP ether from the this compound moiety would unmask a hydroxyl group, which can then participate in subsequent synthetic transformations. This controlled deprotection is crucial for the late-stage functionalization of complex molecules.
| Cleavage Method | Reagents | Conditions |
| Acidic Hydrolysis | Acetic Acid/THF/H₂O | Mild heating |
| Mild Acid Catalysis | Pyridinium p-toluenesulfonate (PPTS), Ethanol (B145695) | Room temperature to mild heating |
Application as a Halogenated Building Block in Complex Molecule Construction
The two chlorine atoms on the propan-2-yloxy moiety of this compound render it a potentially valuable halogenated building block. Halogenated organic compounds are versatile precursors in a myriad of carbon-carbon and carbon-heteroatom bond-forming reactions.
The primary chloride functionalities can serve as electrophilic sites for nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, such as azides, cyanides, thiols, and various carbon nucleophiles. The reactivity of these chlorides could potentially be differentiated based on steric hindrance or electronic effects, allowing for sequential functionalization.
Furthermore, these halogen atoms can participate in cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, after conversion to a suitable organometallic species. This would enable the formation of new carbon-carbon bonds, significantly increasing the molecular complexity.
Diversity-oriented synthesis (DOS) aims to generate libraries of structurally diverse small molecules for high-throughput screening. The multiple reactive sites on this compound make it an attractive scaffold for DOS. By systematically varying the nucleophiles that displace the chlorine atoms and subsequently cleaving the THP ether to reveal a hydroxyl group for further diversification, a wide range of molecular skeletons and functional group arrays could be generated from a single starting material. This approach allows for the efficient exploration of chemical space in the search for new bioactive compounds.
Derivatization Strategies for Functional Group Transformations
The inherent functionalities of this compound allow for a variety of derivatization strategies to achieve specific functional group transformations.
Elimination reactions of the dichlorinated portion, induced by a strong base, could lead to the formation of an allylic or vinylic chloride, which are themselves valuable synthetic intermediates. For example, treatment with a non-nucleophilic base could potentially yield a double bond, which could then undergo a range of addition reactions.
The hydroxyl group, once deprotected, can be oxidized to an aldehyde or a carboxylic acid, or converted to other functional groups such as esters, ethers, or amines. This post-deprotection modification further enhances the synthetic utility of the original building block. The combination of reactions at the chlorinated end and the deprotected alcohol end provides a powerful strategy for creating complex and diverse molecular structures.
| Functional Group Transformation | Reagents/Conditions | Resulting Functional Group |
| Nucleophilic Substitution | NaN₃, NaCN, RSH, etc. | Azide, Cyano, Thiol, etc. |
| Elimination | Strong, non-nucleophilic base | Alkene |
| Oxidation (post-deprotection) | PCC, DMP, Jones reagent | Aldehyde, Carboxylic Acid |
| Esterification (post-deprotection) | Acyl chloride, Pyridine | Ester |
Synthesis of Ether Derivatives
The compound this compound serves as a functional building block in organic synthesis, primarily for the construction of more complex molecules. Its structure features a central propanol (B110389) backbone where the hydroxyl group at the C2 position is protected by a tetrahydropyranyl (THP) ether, and the C1 and C3 positions are functionalized with chlorine atoms. These chlorine atoms act as leaving groups, making the compound a suitable electrophile for nucleophilic substitution reactions.
The primary application of this building block in the synthesis of ether derivatives is through reactions analogous to the Williamson ether synthesis. In this type of reaction, an alkoxide or a phenoxide nucleophile attacks the carbon atoms bearing the chlorine atoms, leading to the displacement of the chloride ions and the formation of new carbon-oxygen bonds, thereby creating an ether linkage.
A generalized reaction scheme for the synthesis of a diether derivative from this compound is presented below. An alcohol or phenol (B47542) is first deprotonated with a suitable base to form the corresponding nucleophilic alkoxide or phenoxide. This is followed by a double nucleophilic substitution reaction on the dichlorinated substrate.
Step 1: Formation of the Nucleophile R-OH + Base → R-O⁻ + [Base-H]⁺ (Where R = Alkyl or Aryl group)
Step 2: Nucleophilic Substitution
This is a representative scheme. R represents a generic alkyl or aryl group.
The tetrahydropyranyl (THP) group plays a crucial role by protecting the secondary alcohol. This prevents it from participating in undesired side reactions, such as acting as a nucleophile itself or being deprotonated by the base used in the reaction. After the desired ether linkages are formed, the THP protecting group can be readily removed under mild acidic conditions to reveal the free hydroxyl group, yielding a 1,3-disubstituted propan-2-ol derivative.
While the reactivity pattern is well-established in principle, specific and detailed research findings, including reaction conditions and yields for the synthesis of various ether derivatives starting specifically from this compound, are not extensively documented in readily accessible scientific literature. However, the synthesis of structurally similar compounds, such as 1,3-bis(aryloxy)propan-2-ols, provides insight into the potential applications and reaction conditions that would be employed. These related syntheses often utilize starting materials like epichlorohydrin (B41342) or 1,3-dibromopropane, but the core synthetic strategy of forming two ether bonds on a three-carbon chain remains a key feature.
The utility of this compound lies in its ability to introduce a protected glycerol-like scaffold into a target molecule, which is a common structural motif in various biologically active compounds and complex organic structures.
Data on Reactants and Products
Below is a table summarizing the key chemical compounds involved in the generalized synthesis of ether derivatives from this compound.
| Compound Name | Role in Synthesis | Molecular Formula |
| This compound | Electrophilic Building Block (Starting Material) | C₈H₁₄Cl₂O₂ |
| Alcohol / Phenol (R-OH) | Nucleophile Precursor | Varies based on 'R' group |
| Base | Deprotonating Agent | Varies (e.g., NaH, NaOH, K₂CO₃) |
| 1,3-bis(alkoxy/aryloxy)propan-2-ol | Final Product (after deprotection) | Varies based on 'R' group |
Q & A
Q. What are the environmental degradation pathways?
- Methodological Answer : Hydrolysis half-lives are determined in buffered aqueous solutions (pH 4–9). Microbial degradation studies use soil microcosms (OECD 307 guidelines). GC-ECD quantifies chlorinated byproducts. QSAR models predict ecotoxicity (e.g., LC₅₀ for aquatic organisms) .
Key Notes
- Methodological Rigor : Answers emphasize experimental design, data validation, and advanced analytical techniques.
- Authority : Citations include peer-reviewed synthesis protocols (SHELX), EPA/ICH guidelines, and QSAR models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
